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molecular formula C20H25N3O3 B1605365 Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- CAS No. 51656-57-6

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-

Cat. No. B1605365
M. Wt: 355.4 g/mol
InChI Key: HOWCUYQDKCPWDV-UHFFFAOYSA-N
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Patent
US04780541

Procedure details

2-nitro-2'-hydroxy-5'-methylazobenzene 12.9 g was added to a mixture of methanol 60 ml, water 30 ml and 97% sodium hydroxide 12.4 g, and the resultant mixture was stirred while raising temperature to 65° C. 9-fluorenone 1.2 g and then 90% acetoaldehyde 6.5 g were added to the mixture for 1 hour. The resultant mixture was then stirred at the boiling point (75° C.) for 6 hours, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-5-methylphenyl)benzotriazole-N-oxide (Process (b) having completed). In order to conduct Process (c), the reaction liquor was further stirred at the boiling point for 5 hours, thus the N-oxide having disappeared to complete Process (c).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1](C1C=CC=CC=1N=NC1C=C(C)C=CC=1O)([O-:3])=[O:2].[OH-:20].[Na+].[CH:22]1[C:34]2[C:33](=O)[C:32]3[C:27](=CC=C[CH:31]=3)[C:26]=2C=CC=1.C(=O)C.[N:39]([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)=[N:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.[CH3:53]O>O>[N+:1]([C:52]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[N:39]=[N:40][C:41]1[CH:46]=[C:45]([C:32]([CH2:33][C:34]([CH3:26])([CH3:22])[CH3:53])([CH3:31])[CH3:27])[CH:44]=[CH:43][C:42]=1[OH:20])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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